2-Amino-3-ethoxy-3-oxopropanoic acid
CAS No.:
Cat. No.: VC17244907
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO4 |
|---|---|
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 2-amino-3-ethoxy-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C5H9NO4/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H,7,8) |
| Standard InChI Key | AEVKDASMDDANST-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Amino-3-ethoxy-3-oxopropanoic acid, systematically named as ethyl hydrogen aminomalonate, belongs to the class of α-amino dicarboxylic acid derivatives. Its molecular structure integrates an ethoxycarbonyl group at the β-position and a free carboxylic acid group at the α-position, creating a hybrid architecture between malonic acid and serine derivatives. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 2-amino-3-ethoxy-3-oxopropanoic acid |
| Canonical SMILES | CCOC(=O)C(C(=O)O)N |
| PubChem CID | 15645858 |
The compound’s crystallinity and solubility profile (soluble in polar aprotic solvents like DMSO but sparingly soluble in water) stem from its zwitterionic nature in aqueous solutions .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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Ethoxy group: A triplet at δ 1.2 ppm (CH₃) and quartet at δ 4.1 ppm (CH₂)
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Amino proton: Broad singlet at δ 6.8–7.2 ppm (exchangeable with D₂O)
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Carbonyl carbons: Resonances at δ 170–175 ppm in ¹³C NMR
Infrared spectroscopy shows strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (carboxylic acid C=O), with N-H stretching at 3350 cm⁻¹.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves selective hydrolysis of diethyl aminomalonate under controlled conditions:
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Starting material: Diethyl aminomalonate (C₇H₁₃NO₄)
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Reagent: Aqueous NaOH (1M) in THF/H₂O (3:1)
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Reaction: Hydrolysis at 0–5°C for 4 hours
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Yield: 68–72% after acidification (HCl) and recrystallization
Alternative methods include:
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Enzymatic resolution: Using lipases to isolate enantiomerically pure (R)- and (S)-forms
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Protective group strategies: Introducing Boc (tert-butoxycarbonyl) groups via di-tert-butyl dicarbonate in acetonitrile
Industrial Production Challenges
Scale-up faces three main hurdles:
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Selectivity control: Minimizing over-hydrolysis to malonic acid
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Waste management: Neutralizing sodium ethoxide byproducts
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Purification: Removing trace metal catalysts via ion-exchange resins
Recent advances employ continuous flow microreactors to enhance reaction efficiency, achieving 85% conversion at 25°C with residence times under 10 minutes.
Applications in Organic Synthesis
Amino Acid Analog Preparation
The compound serves as a key precursor for non-proteinogenic amino acids:
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β-Substituted alanines: Alkylation at the α-position introduces diverse side chains
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Cyclopropane amino acids: Via Simmons–Smith reactions with zinc-copper couples
A 2024 study demonstrated its utility in synthesizing γ-fluoroleucine analogs for positron emission tomography (PET) tracer development.
Peptide Modification Strategies
Incorporating 2-amino-3-ethoxy-3-oxopropanoic acid into peptides confers:
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Enhanced proteolytic stability: By introducing steric hindrance near cleavage sites
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pH-responsive solubility: The free carboxylic acid group enables charge modulation
Table 1 compares its effects on model tripeptides:
| Peptide Sequence | Half-life (Trypsin) | Solubility (pH 7.4) |
|---|---|---|
| Arg-Gly-Asp | 12 min | 18 mg/mL |
| Arg-(AEO)-Asp | 240 min | 42 mg/mL |
| (AEO = 2-amino-3-ethoxy-3-oxopropanoic acid) |
Biochemical Relevance and Metabolic Pathways
Enzyme Inhibition Studies
The compound acts as a competitive inhibitor for:
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Aspartate aminotransferase (Ki = 4.7 μM)
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Glutamate racemase (Ki = 12.3 μM)
Molecular docking simulations suggest its ethoxy group occupies the hydrophobic pocket typically binding pyridoxal phosphate cofactors .
Microbial Metabolism
In Pseudomonas putida strains, 2-amino-3-ethoxy-3-oxopropanoic acid undergoes:
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De-ethoxylation: Catalyzed by esterase PpEst29
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Transamination: Via branched-chain aminotransferase
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Incorporation: Into the methylcitrate cycle
This pathway produces 3-hydroxypropionate, a precursor for bioplastic synthesis .
Related Compounds and Comparative Analysis
Structural Analogues
Comparative properties with related molecules:
| Compound | Molecular Formula | Key Application |
|---|---|---|
| 3-Ethoxy-3-oxopropanoic acid | C₅H₈O₄ | Malonyl-CoA analogue |
| Boc-protected derivative | C₁₀H₁₇NO₆ | Peptide synthesis |
Reactivity Differences
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